4-Chloro-5-fluoro-2-(trifluoromethyl)quinazoline
CAS No.:
Cat. No.: VC18003483
Molecular Formula: C9H3ClF4N2
Molecular Weight: 250.58 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C9H3ClF4N2 |
|---|---|
| Molecular Weight | 250.58 g/mol |
| IUPAC Name | 4-chloro-5-fluoro-2-(trifluoromethyl)quinazoline |
| Standard InChI | InChI=1S/C9H3ClF4N2/c10-7-6-4(11)2-1-3-5(6)15-8(16-7)9(12,13)14/h1-3H |
| Standard InChI Key | AWSTVXCJEIRDSZ-UHFFFAOYSA-N |
| Canonical SMILES | C1=CC2=C(C(=C1)F)C(=NC(=N2)C(F)(F)F)Cl |
Introduction
Chemical Structure and Properties
Molecular Architecture
4-Chloro-5-fluoro-2-(trifluoromethyl)quinazoline features a bicyclic quinazoline core with three substituents:
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Chlorine at the 4-position,
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Fluorine at the 5-position,
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Trifluoromethyl (-CF) at the 2-position.
This arrangement creates a electron-deficient aromatic system, enhancing reactivity in nucleophilic substitution and cross-coupling reactions. The trifluoromethyl group contributes to metabolic stability and lipophilicity, factors critical in drug design.
Table 1: Key Chemical Properties
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 250.58 g/mol |
| IUPAC Name | 4-chloro-5-fluoro-2-(trifluoromethyl)quinazoline |
| Canonical SMILES | C1=CC2=C(C(=C1)F)C(=NC(=N2)C(F)(F)F)Cl |
| CAS Number | Not publicly disclosed |
Synthesis and Manufacturing
Cyclocondensation Approach
Quinazolines are typically synthesized via cyclocondensation of anthranilic acid derivatives with nitriles or amidines. For example, 7-fluoro-4-hydroxyquinazoline is prepared from 2-amino-4-fluorobenzoic acid and formamidine acetate in ethylene glycol monomethyl ether . Adapting this method, introducing a trifluoromethyl group at the 2-position would require halogenation or trifluoromethylation steps.
Nitration and Chlorination
A patent describing 4-chloro-7-fluoro-6-nitroquinazoline synthesis involves nitration of 7-fluoro-4-hydroxyquinazoline followed by chlorination with thionyl chloride . Similar steps could apply to the target compound, substituting nitro groups with trifluoromethyl via Ullmann or Suzuki couplings.
Table 2: Comparative Synthesis Routes for Related Quinazolines
Challenges and Optimizations
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Regioselectivity: Ensuring correct substituent placement requires controlled reaction conditions.
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Purification: Isomer removal, as seen in the patent’s methanol washing step, is critical for yield improvement .
Biological Activities and Mechanisms
Antimicrobial Effects
Fluorine and chlorine atoms improve penetration through bacterial membranes. Derivatives with similar substitution patterns show MIC values of 2–8 µg/mL against Staphylococcus aureus and Escherichia coli.
Metabolic Pathways
The 2-trifluoromethyl group resists oxidation by aldehyde oxidase, a common metabolic degradation route, potentially extending half-life compared to non-fluorinated analogs.
Applications in Drug Development
Kinase Inhibitors
The compound’s structure aligns with kinase inhibitor pharmacophores, suggesting utility in designing EGFR or VEGFR inhibitors. For example, substituting the 4-chloro group with amine moieties could yield potent analogs.
Antibacterial Agents
Electron-withdrawing groups enhance interactions with bacterial dihydrofolate reductase, a target for trimethoprim-like drugs.
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